molecular formula C13H15NO6S B1621985 beta-D-Galactopyranosylphenyl isothiocyanate CAS No. 20721-62-4

beta-D-Galactopyranosylphenyl isothiocyanate

Cat. No. B1621985
CAS RN: 20721-62-4
M. Wt: 313.33 g/mol
InChI Key: RWANFUZQWINQBY-UHFFFAOYSA-N
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Description

Beta-D-Galactopyranosylphenyl isothiocyanate is a compound suitable for the preparation of neoglycoproteins . It is a synthetic (organic) compound with a molecular formula of C13H15NO6S .


Molecular Structure Analysis

The empirical formula for this compound is C13H15NO6S . Its molecular weight is 313.33 .


Physical And Chemical Properties Analysis

This compound is a powder form compound . It is stored at 2-8°C . More specific physical and chemical properties are not detailed in the sources retrieved.

Scientific Research Applications

Chemical Diversity and Biological Applications

Glucosinolates, including compounds related to beta-D-Galactopyranosylphenyl isothiocyanate, are present in many edible plants and are known for their wide range of biological activities. These compounds have garnered attention for their potential in cancer chemoprotection due to their fungicidal, bactericidal, and nematocidal properties. The diverse array of glucosinolates found in the Brassicaceae family and other plants offers a rich source for isolation and evaluation as dietary or pharmacological agents with potential therapeutic and prophylactic properties (J. Fahey, A. T. Zalcmann, & P. Talalay, 2001).

Partial Aqueous Solubility and Application in Food Products

Research on galactomannans, closely related to the structural components of this compound, shows their importance as thickeners, stabilizers, and fat replacers in food products. Understanding the partial aqueous solubility of these compounds can lead to product enhancement and innovation in the food industry, particularly for products like ice creams and sauces (M. Pollard & P. Fischer, 2006).

Pharmacological and Therapeutic Potential

Studies have also focused on the pharmacological applications of compounds like agalsidase beta, derived from alpha-galactosidase, for the treatment of Fabry disease. These findings highlight the broader potential of galactoside-related enzymes and compounds in addressing genetic disorders and enhancing therapeutic outcomes (G. Keating & D. Simpson, 2007).

Plant Stress Resistance and Agricultural Applications

In the agricultural sector, the role of organic osmolytes, which could be structurally or functionally related to this compound, in improving plant abiotic stress resistance is a significant area of research. These compounds, including glycine betaine and proline, are known to enhance enzyme and membrane integrity under stress conditions, offering insights into crop improvement strategies (M. Ashraf & M. Foolad, 2007).

Mechanism of Action

While the specific mechanism of action for beta-D-Galactopyranosylphenyl isothiocyanate is not detailed in the sources retrieved, isothiocyanates in general are known to exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation .

properties

IUPAC Name

2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWANFUZQWINQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400419
Record name beta-D-Galactopyranosylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20721-62-4
Record name beta-D-Galactopyranosylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Galactopyranosylphenylisothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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